molecular formula C8H9BrO B1279017 2-Bromo-5-methylanisole CAS No. 95740-49-1

2-Bromo-5-methylanisole

Cat. No. B1279017
Key on ui cas rn: 95740-49-1
M. Wt: 201.06 g/mol
InChI Key: OERVAQHUJAFULZ-UHFFFAOYSA-N
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Patent
US08906906B2

Procedure details

To a cooled (−78° C.) solution of 1-bromo-2-methoxy-4-methylbenzene (0.5 g; 2.49 mmol) in dry THF (12.5 mL) under argon atmosphere was added dropwise a tert-butyllithium solution (1.6M in pentane) (3.65 mL; 5.47 mmol). After 10 min, trimethyl borate (0.424 mL; 3.73 mmol) was added dropwise as a neat liquid and the reaction was stirred at −78° C. for 1 h. The reaction was allowed to warm up to room temperature and was stirred for another 1 h. The mixture was quenched with a saturated solution of ammonium chloride and the mixture was concentrated under reduced pressure. The residue was acidified with a solution of hydrochloric acid 2N and the mixture was extracted with dichloromethane. The organic layer was washed with brine, dried over magnesium sulphate and concentrated under reduced pressure. The crude product was precipitated out off a mixture of dichloromethane-heptane, filtered, washed with heptane and dried under reduced pressure to afford 0.095 g (23%) of the title compound as an off-white solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
3.65 mL
Type
reactant
Reaction Step Two
Quantity
0.424 mL
Type
reactant
Reaction Step Three
Yield
23%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[O:9][CH3:10].C([Li])(C)(C)C.[B:16](OC)([O:19]C)[O:17]C>C1COCC1>[CH3:10][O:9][C:3]1[CH:4]=[C:5]([CH3:8])[CH:6]=[CH:7][C:2]=1[B:16]([OH:19])[OH:17]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C)OC
Name
Quantity
12.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.65 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Three
Name
Quantity
0.424 mL
Type
reactant
Smiles
B(OC)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
STIRRING
Type
STIRRING
Details
was stirred for another 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with a saturated solution of ammonium chloride
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was precipitated out off
ADDITION
Type
ADDITION
Details
a mixture of dichloromethane-heptane
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with heptane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=C(C=CC(=C1)C)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.095 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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